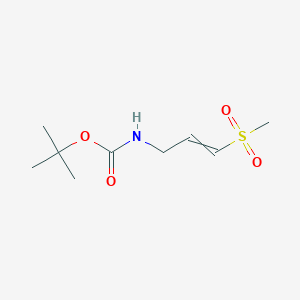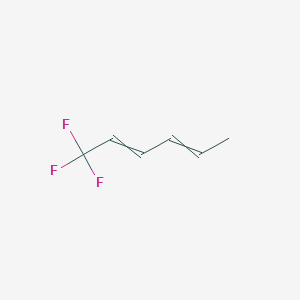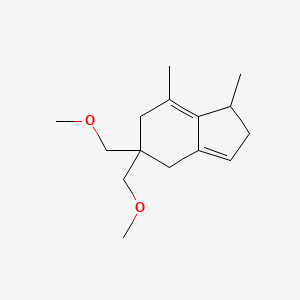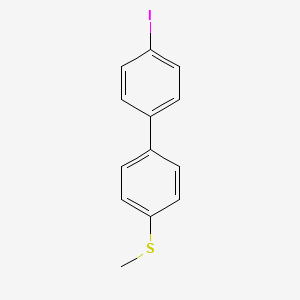
4-Iodo-4'-(methylsulfanyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl: is an organic compound that belongs to the biphenyl family This compound features an iodine atom and a methylsulfanyl group attached to the biphenyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl typically involves the iodination of 4’-(methylsulfanyl)-1,1’-biphenyl. This can be achieved through electrophilic aromatic substitution using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl, 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl.
Reduction: 4-Hydro-4’-(methylsulfanyl)-1,1’-biphenyl.
Substitution: 4-Substituted-4’-(methylsulfanyl)-1,1’-biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound can be used to study the effects of halogenated biphenyls on biological systems. It may also be used in the development of new pharmaceuticals.
Medicine: Potential applications in medicine include the development of new drugs that target specific pathways or receptors. The iodine atom can be used for radiolabeling, making it useful in diagnostic imaging.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as liquid crystals and polymers. It may also find applications in the development of new catalysts.
Wirkmechanismus
The mechanism of action of 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with proteins or enzymes, altering their function. The iodine atom can participate in halogen bonding, which can influence molecular recognition and binding. The methylsulfanyl group can undergo oxidation, affecting the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
- 4-Iodo-4’-(methylsulfinyl)-1,1’-biphenyl
- 4-Iodo-4’-(methylsulfonyl)-1,1’-biphenyl
- 4-Bromo-4’-(methylsulfanyl)-1,1’-biphenyl
- 4-Chloro-4’-(methylsulfanyl)-1,1’-biphenyl
Comparison: 4-Iodo-4’-(methylsulfanyl)-1,1’-biphenyl is unique due to the presence of both an iodine atom and a methylsulfanyl group. The iodine atom provides opportunities for radiolabeling and halogen bonding, while the methylsulfanyl group can undergo various chemical transformations. Compared to its bromine and chlorine analogs, the iodine derivative is more reactive in substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
Eigenschaften
CAS-Nummer |
797810-18-5 |
|---|---|
Molekularformel |
C13H11IS |
Molekulargewicht |
326.20 g/mol |
IUPAC-Name |
1-iodo-4-(4-methylsulfanylphenyl)benzene |
InChI |
InChI=1S/C13H11IS/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 |
InChI-Schlüssel |
PSBYXJWEKKQDSN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C2=CC=C(C=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



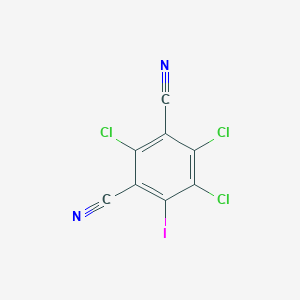
![6-(4-Chlorophenyl)-3-(2-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514825.png)
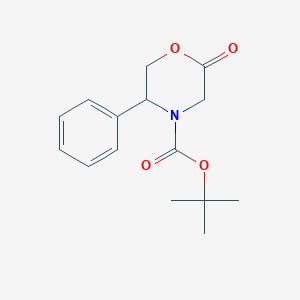
![cis-5-Methyl-7-oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B12514831.png)

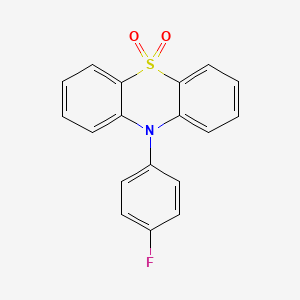

![N-[3-(2H-1,3-Benzodioxol-5-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B12514844.png)
![(2Z)-1-Methyl-N-{3-[(E)-(1-methylpyrrolidin-2-ylidene)amino]propyl}pyrrolidin-2-imine](/img/structure/B12514848.png)
